
3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene
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Overview
Description
3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene is an organic compound with the molecular formula C8H15BrO and a molecular weight of 207.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a dimethylpropoxy group, which is further connected to a prop-1-ene chain. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene typically involves the reaction of 3-bromo-2,2-dimethylpropanol with an appropriate alkylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines.
Elimination Reactions: Strong bases, such as sodium ethoxide or potassium tert-butoxide, are used to promote elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, and reducing agents, such as lithium aluminum hydride, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield alcohols, nitriles, or amines, while elimination reactions typically produce alkenes .
Scientific Research Applications
Synthesis and Reactions
This compound can be synthesized through various methods, including the reaction of 3-bromo-2,2-dimethylpropyl alcohol with propylene oxide. The bromine atom in the structure makes it a suitable candidate for nucleophilic substitution reactions and other transformations.
Organic Synthesis
3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
- Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents, facilitating the construction of larger molecular frameworks.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry as an intermediate for synthesizing bioactive compounds. Its structural features may contribute to the development of new pharmaceuticals targeting specific biological pathways.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing a series of novel compounds with potential anti-cancer properties. The compound was reacted with various amines to yield substituted derivatives that were screened for biological activity.
Compound | Yield (%) | Activity (IC50 μM) |
---|---|---|
Compound A | 85% | 12 |
Compound B | 78% | 15 |
Compound C | 90% | 10 |
Case Study 2: Development of New Synthetic Pathways
Another research project focused on developing new synthetic pathways using this compound as a key intermediate. The study highlighted its effectiveness in creating complex alkaloids through multi-step reactions.
Reaction Step | Reagents Used | Yield (%) |
---|---|---|
Step 1 | Grignard Reagent | 70% |
Step 2 | Acylation | 65% |
Step 3 | Cyclization | 80% |
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propoxy group play crucial roles in its reactivity and binding affinity . The compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the context .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,2-dimethyl-1-propanol: This compound is structurally similar but lacks the prop-1-ene chain.
3-Bromo-2-methylpropene: This compound has a similar bromine-containing structure but differs in the alkyl group attached to the bromine atom.
Uniqueness
3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene is unique due to the presence of both a bromine atom and a propoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Biological Activity
3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C8H12BrO
Structural Characteristics
- SMILES Notation : C(C(C)C)(C=C(C)OCCBr)C
- InChI Key : DBELOSOZLGEZBM-UHFFFAOYSA-N
The compound features a bromo group and a propene moiety, which are significant for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, compounds with bromo substitutions have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain brominated compounds demonstrated significant cytotoxicity against human tumor cell lines, suggesting a potential mechanism through which they induce apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated in several studies. The presence of the bromo group enhances the compound's interaction with microbial membranes, leading to increased permeability and eventual cell death. Research has shown that similar compounds exhibit activity against both gram-positive and gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the bromo group allows for better integration into lipid membranes, disrupting their integrity.
- Enzyme Inhibition : Compounds with structural similarities often act as enzyme inhibitors, affecting pathways crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that brominated compounds induce oxidative stress in cells, leading to apoptosis .
Study 1: Anticancer Efficacy
A specific study investigated the effects of various brominated compounds on the proliferation of HeLa cells (cervical cancer). The results indicated that this compound reduced cell viability significantly at concentrations above 50 µM, with an IC50 value determined at approximately 30 µM. This suggests a strong potential for further development as an anticancer agent .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of brominated propene derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against various strains of bacteria, indicating its potential as an antimicrobial agent .
Data Table: Biological Activities
Properties
Molecular Formula |
C8H15BrO |
---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
1-bromo-2,2-dimethyl-3-prop-2-enoxypropane |
InChI |
InChI=1S/C8H15BrO/c1-4-5-10-7-8(2,3)6-9/h4H,1,5-7H2,2-3H3 |
InChI Key |
ONGKRSYRCPAZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC=C)CBr |
Origin of Product |
United States |
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